molecular formula C11H11NO3 B2752010 2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid CAS No. 1018498-49-1

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid

Cat. No.: B2752010
CAS No.: 1018498-49-1
M. Wt: 205.213
InChI Key: NXKXJUYBCDRSPO-UHFFFAOYSA-N
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Description

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzoxazole ring and an acetic acid moiety at position 3.

Preparation Methods

The synthesis of 2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative. Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Comparison with Similar Compounds

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid can be compared with other benzoxazole derivatives to highlight its uniqueness:

These comparisons highlight the importance of the acetic acid moiety in determining the compound’s specific properties and applications.

Properties

IUPAC Name

2-(5,7-dimethyl-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-7(2)11-8(4-6)9(12-15-11)5-10(13)14/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKXJUYBCDRSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NO2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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